4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
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Overview
Description
4-(Chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a member of the triazole family of heterocyclic compounds. It is a synthetic compound that is commonly used in scientific research for a variety of purposes. This compound has a wide range of applications, including use in medicinal chemistry, material science, and biochemistry.
Scientific Research Applications
Corrosion Inhibition
One notable application of 1,2,3-triazole derivatives is in the field of corrosion inhibition. For example, Bentiss et al. (2009) found that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole shows a high inhibition efficiency for mild steel in hydrochloric acid medium, reaching up to 98% at certain concentrations. This compound acts as a mixed inhibitor affecting both cathodic and anodic corrosion currents, with adsorption following Langmuir’s isotherm, indicating a strong chemisorption mechanism on the steel surface Bentiss et al., 2009.
Synthetic Applications
In synthetic chemistry, triazole derivatives are valuable for creating various compounds with potential biological applications. Toumani (2017) explored the preparation of triazole ester and benzotriazole ester derivatives, indicating their importance in producing compounds with varied applications, including the potential for biological activity Toumani, 2017.
Material Science
In material science, triazole derivatives are investigated for their interaction properties. Guirado et al. (2016) developed a new synthetic approach to 3-aryl-1,2,4-triazoles, demonstrating the utility of these compounds in material science through high-yield reactions and detailed structural analysis, including X-ray crystallography Guirado et al., 2016.
Energetic Materials
Another application area is the development of energetic materials. Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, showing their potential in creating high-density materials with good thermal stability Wang et al., 2007.
properties
IUPAC Name |
4-(chloromethyl)-1-(3-methoxyphenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZBDXUSFQOWQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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